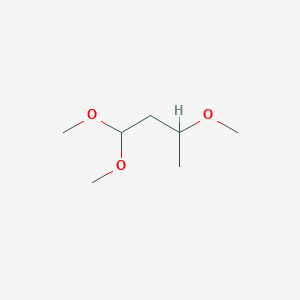

1,1,3-Trimethoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127599. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAKZNALRADTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864225 | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-89-3 | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxybutyraldehyde dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRIMETHOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z28L1KWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 1,1,3-Trimethoxybutane

Executive Summary & Chemical Identity

1,1,3-Trimethoxybutane (TMB) is a multifunctional oxygenated organic compound characterized by dual ether functionality: a stable methoxy ether linkage at the C3 position and an acid-labile dimethyl acetal group at the C1 position.[1] It is primarily derived from the industrial hydroformylation or methoxylation of crotonaldehyde.[1]

TMB serves as a high-boiling solvent, a specialized fuel oxygenate, and a crucial intermediate in the synthesis of isoprenoids and agricultural chemicals.[1] Its unique structure allows it to act as a "protected" form of 3-methoxybutanal, releasing the aldehyde only under specific acidic conditions.[1]

Structural Verification

IUPAC Name: this compound

Molecular Formula: C

Physicochemical Profile

The following data aggregates experimental values validated across industrial safety data sheets and thermodynamic databases.

| Property | Value | Unit | Condition |

| Molecular Weight | 148.20 | g/mol | - |

| Physical State | Liquid | - | STP |

| Boiling Point | 157 - 159 | °C | 760 mmHg |

| Density | 0.921 | g/mL | 25°C |

| Refractive Index | 1.403 | - | |

| Flash Point | 47 | °C | Closed Cup |

| Solubility (Water) | Moderate | - | Forms azeotrope |

| Vapor Pressure | ~2.5 | mmHg | 20°C (Est) |

Technical Insight: The relatively high boiling point (157°C) compared to similar molecular weight ethers (e.g., dibutyl ether, 142°C) is attributed to the increased dipole-dipole interactions from the three oxygen atoms, despite the lack of hydrogen bonding donors.[1]

Synthesis & Production Logic

The synthesis of this compound is a classic example of process intensification , where two distinct mechanistic steps—Michael addition and Acetalization—can be engineered into a cascade reaction.[1]

Reaction Mechanism

The precursor is Crotonaldehyde (2-butenal).[1] The synthesis involves the reaction with Methanol (MeOH) in the presence of an acid catalyst.[1][2]

-

Step 1 (Conjugate Addition): Methanol attacks the

-carbon of crotonaldehyde (Michael acceptor) to form 3-methoxybutanal.[1] -

Step 2 (Acetalization): Two equivalents of methanol condense with the aldehyde group of 3-methoxybutanal to form the final this compound, releasing water.[1]

Visualization of Synthesis Pathway

Caption: Acid-catalyzed cascade synthesis from crotonaldehyde. Step 1 is the 1,4-addition; Step 2 is the 1,2-addition/elimination.

Validated Experimental Protocol

Objective: Synthesis of this compound via acid catalysis.

Reagents:

-

Crotonaldehyde (1.0 eq)[1]

-

Methanol (4.0 - 6.0 eq) – Excess drives equilibrium (Le Chatelier's principle)[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (1 mol%) or Amberlyst-15 (solid acid).[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

-

Addition: Charge Methanol and Catalyst. Cool to 0°C (exothermic reaction control).

-

Reaction: Add Crotonaldehyde dropwise over 60 minutes. Maintain temperature < 20°C to prevent polymerization of crotonaldehyde.[1]

-

Reflux: After addition, warm to room temperature and reflux for 4–6 hours to drive the acetalization (Step 2).

-

Quench: Neutralize with Sodium Methoxide or Sodium Bicarbonate (pH 7-8). Critical: Acidic workup will hydrolyze the product.

-

Purification: Fractional distillation. Collect fraction at 157°C.[1]

Chemical Reactivity & Stability

Understanding the hydrolysis profile is essential for applications requiring controlled release of the aldehyde.[1]

Hydrolysis Mechanism

This compound is stable in basic and neutral media but hydrolyzes rapidly in aqueous acid.[1]

Reaction:

Visualization of Hydrolysis

Caption: The rate-determining step in hydrolysis is the formation of the resonance-stabilized oxocarbenium ion.[1][3]

Applications & Use Cases

Specialized Solvent

Due to its structure, TMB acts as a "glyme-like" solvent but with higher lipophilicity.[1]

-

Use Case: Reaction medium for Grignard reactions or organometallic synthesis where higher boiling points than THF are required.[1]

-

Advantage: The ether oxygens solvate cations effectively, while the acetal group remains stable under basic/nucleophilic conditions.[1]

Fuel Oxygenate[1]

-

Function: Used as a diesel additive to reduce particulate matter (soot).[1]

-

Mechanism: The high oxygen content promotes cleaner combustion.[1] The acetal functionality breaks down during combustion to release oxygenated fragments that prevent carbon clustering.[1]

Synthesis Intermediate

-

Precursor: Hydrolysis yields 3-methoxybutanal, a key building block for the synthesis of Vitamin A and other isoprenoids via aldol condensations.[1]

Safety & Toxicology (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor.[1][4] |

| Acute Toxicity | H302 | Harmful if swallowed.[1][4] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

Handling Protocol:

-

Peroxide Formation: Like all ethers, TMB can form explosive peroxides upon prolonged exposure to air.[1] Test: Use starch-iodide paper before distillation. Inhibit: Store with BHT (Butylated hydroxytoluene) if not used immediately.[1]

-

Storage: Keep under inert atmosphere (Nitrogen/Argon).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24994, this compound. Retrieved from [Link]

Sources

- 1. This compound | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

1,1,3-Trimethoxybutane IUPAC name and synonyms

The following technical guide is structured to provide an in-depth analysis of 1,1,3-Trimethoxybutane, designed for researchers and drug development professionals.

Functional Identity, Synthesis, and Applications in Organic Chemistry

Executive Summary

This compound (CAS: 10138-89-3) is a specialized C4 organo-oxygen compound acting as a protected equivalent of 3-methoxybutanal . Its utility in drug development and fine chemical synthesis stems from its dual functionality: it possesses a stable dimethyl acetal moiety (masking a reactive aldehyde) and a methoxy ether at the

Chemical Identity & Nomenclature

Accurate identification is critical for regulatory compliance and database searching.

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 3-Methoxybutanal dimethyl acetal; Butyraldehyde, 3-methoxy-, dimethyl acetal; Methyl 3-methoxybutyraldehyde dimethyl acetal |

| CAS Registry Number | 10138-89-3 |

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| SMILES | CC(CC(OC)OC)OC |

| InChI Key | OMAKZNALRADTRX-UHFFFAOYSA-N |

| Stereochemistry | Racemic mixture (Chiral center at C3) |

Physicochemical Profile

The following data represents standard grade material (>98% purity).

| Property | Value | Note |

| Physical State | Colorless liquid | Low viscosity |

| Boiling Point | 157 °C | @ 760 mmHg |

| Density | 0.921 g/mL | @ 25 °C |

| Refractive Index ( | 1.403 | |

| Flash Point | 47 °C | Closed Cup (Flammable) |

| Solubility | Soluble in alcohols, ethers; moderate water solubility | Hydrolyzes in acidic water |

| Vapor Pressure | ~2.5 mmHg | @ 25 °C (Estimated) |

Synthesis & Reaction Mechanism

The industrial and laboratory synthesis of this compound is a two-stage process starting from crotonaldehyde . This pathway exploits the electrophilic nature of the

Synthetic Pathway

-

Step 1 (Michael Addition): Base-catalyzed addition of methanol to the

-carbon of crotonaldehyde yields 3-methoxybutanal. -

Step 2 (Acetalization): Acid-catalyzed condensation of the resulting aldehyde with excess methanol forms the dimethyl acetal.

Figure 1: Stepwise synthesis from crotonaldehyde involving Michael addition followed by acetal protection.

Mechanistic Insight[4][5]

-

Regioselectivity: The initial attack of methoxide occurs exclusively at the C3 position (conjugate addition) rather than the carbonyl carbon (1,2-addition) due to the thermodynamic stability of the enolate intermediate.

-

Catalyst Selection:

-

Step 1: Weak bases (e.g., Triethylamine, NaOH) prevent polymerization of crotonaldehyde.

-

Step 2: Strong acids (e.g., p-TsOH, HCl) or acidic ion-exchange resins drive the equilibrium toward the acetal, requiring water removal (azeotropic distillation) to maximize yield.

-

Reactivity & Applications in Drug Development

This compound serves as a "masked" aldehyde, offering distinct advantages in multi-step synthesis.

Controlled Aldehyde Release (Deprotection)

In acidic aqueous media, the acetal hydrolyzes to regenerate 3-methoxybutanal. This is crucial when the aldehyde functionality is needed for a subsequent condensation but must survive prior basic or nucleophilic steps.

Protocol:

Dissolve this compound in THF:H2O (4:1). Add 1M HCl (0.1 eq) and stir at RT for 2 hours. Monitor via TLC/GC for disappearance of the acetal. Neutralize with NaHCO3 prior to extraction.

Chain Extension & Condensation

The compound is utilized in the synthesis of polyenes and carotenoid fragments.

-

Vinyl Ether Condensation: Reacts with vinyl ethers in the presence of Lewis acids (

or -

Isocyanide Multicomponent Reactions (IMCR): Recent literature highlights its use in Ugi reactions to form complex peptidomimetics, where the acetal functionality can be orthogonally manipulated.

Solvent & Precursor Utility

Hydrogenation of the aldehyde (derived from the acetal) yields 3-methoxybutanol , a high-performance solvent for coatings and resins, demonstrating the compound's versatility beyond active pharmaceutical ingredient (API) synthesis.

Analytical Characterization

Researchers should verify identity using the following predicted spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 4.45 - 4.55 | Triplet (t) or dd | 1H | C1-H (Acetal methine) |

| 3.55 - 3.65 | Multiplet (m) | 1H | C3-H (Ether methine) |

| 3.35 | Singlet (s) | 3H | C3-OMe (Ether methoxy) |

| 3.31, 3.32 | Singlets (s) | 6H | C1-(OMe)2 (Acetal methoxy groups - may appear diastereotopic) |

| 1.60 - 1.80 | Multiplet (m) | 2H | C2-H2 (Methylene bridge) |

| 1.15 | Doublet (d) | 3H | C4-H3 (Terminal methyl) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 148 m/z (often weak or absent). -

Base Peak: 75 m/z (corresponding to the cleaved acetal fragment

). -

Key Fragments: M-31 (Loss of methoxy), M-15 (Loss of methyl).

Handling & Safety

Signal Word: WARNING

-

H226: Flammable liquid and vapor.[1] Keep away from heat/sparks.

-

H315 / H319: Causes skin and serious eye irritation.[2] Use nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. While acetals are stable to base, they are sensitive to moisture and acid. Avoid contact with strong oxidizers.

References

-

National Institute of Standards and Technology (NIST). "Butane, 1,1,3-trimethoxy-." NIST Chemistry WebBook, SRD 69. Accessed Jan 2026. [Link]

-

PubChem. "this compound (Compound)." National Library of Medicine. Accessed Jan 2026. [Link]

-

European Chemicals Agency (ECHA). "Registration Dossier: 3-methoxybutyraldehyde dimethyl acetal."[3] Accessed Jan 2026. [Link]

Sources

Technical Guide: Spectral Analysis and Characterization of 1,1,3-Trimethoxybutane

Executive Summary

1,1,3-Trimethoxybutane (TMB) , also known as 3-methoxybutyraldehyde dimethyl acetal , is a critical aliphatic ether-acetal intermediate.[1][2] It serves as a pivotal building block in the industrial synthesis of terpenoids, specifically in the manufacturing of Vitamin E (tocopherol) and Vitamin A , and as a precursor for sorbic acid.

This guide provides a definitive technical analysis of TMB, focusing on its spectral footprint (NMR, MS, IR) and origin. It is designed for analytical chemists and process engineers requiring precise identification protocols for quality control and reaction monitoring.

Part 1: Structural Identity & Physicochemical Context

Chemical Identity[2][3][4][5][6]

-

Synonyms: 3-Methoxybutyraldehyde dimethyl acetal; Butane, 1,1,3-trimethoxy-[1][5]

-

Molecular Formula:

[2][6] -

Chirality: The molecule possesses one chiral center at C3 , resulting in a racemic mixture (±) in standard industrial synthesis.

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 157°C | Atmospheric pressure |

| Density | 0.921 g/mL | at 25°C |

| Refractive Index ( | 1.403 | Characteristic of aliphatic acetals |

| Solubility | Soluble in alcohols, ethers | Limited water solubility due to lipophilic backbone |

Part 2: Synthesis & Mechanistic Origins

Understanding the synthesis of TMB is essential for identifying potential impurities (e.g., unreacted crotonaldehyde or 3-methoxybutanal). TMB is produced via the Michael addition of methanol to crotonaldehyde, followed by acid-catalyzed acetalization .

Synthesis Pathway Diagram

The following diagram illustrates the industrial route from crotonaldehyde.

Figure 1: Two-step synthesis of this compound involving 1,4-addition and acetal formation.

Part 3: Comprehensive Spectral Analysis

Mass Spectrometry (EI-MS)

The electron ionization (EI) mass spectrum of this compound is dominated by alpha-cleavage characteristic of acetals. The molecular ion (

Key Fragmentation Ions:

-

m/z 75 (Base Peak, 100%): The acetal fragment cation

. This is the diagnostic peak for dimethyl acetals. -

m/z 59:

or methoxy fragment. -

m/z 47:

. -

m/z 117:

. Loss of one methoxy group from the molecular ion (alpha-cleavage at the acetal or ether).

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways in Electron Ionization MS for this compound.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the acetal functionality and the chiral center at C3, which renders the C2 methylene protons diastereotopic .

H NMR (400 MHz, CDCl

) - Characteristic Profile

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C1-H | 4.45 – 4.55 | Triplet (t) | 1H | Acetal Methine. Deshielded by two oxygen atoms. Diagnostic signal. |

| C3-H | 3.50 – 3.65 | Multiplet (m) | 1H | Ether Methine. Chiral center. |

| -OCH | 3.30 – 3.40 | Singlets (s) | 9H | Methoxy Groups. Typically appear as 2 or 3 closely spaced singlets due to the non-equivalence of acetal methoxy groups near the chiral center. |

| C2-H | 1.75 – 1.85 | ddd | 1H | Methylene. Diastereotopic proton A. |

| C2-H | 1.55 – 1.65 | ddd | 1H | Methylene. Diastereotopic proton B. |

| C4-H | 1.10 – 1.15 | Doublet (d) | 3H | Terminal Methyl. Coupled to C3-H. |

C NMR (100 MHz, CDCl

)

-

Acetal Carbon (C1):

ppm.[3] (Characteristic of -

Ether Carbon (C3):

ppm. -

Methoxy Carbons:

ppm (Multiple peaks). -

Methylene (C2):

ppm.[3] -

Methyl (C4):

ppm.[7]

Infrared Spectroscopy (FT-IR)

-

Absence of Carbonyl: No peak at 1700–1750 cm

(distinguishes from 3-methoxybutanal precursor). -

Absence of Hydroxyl: No broad band at 3400 cm

(distinguishes from 3-methoxybutanol). -

Ether Bands: Strong, broad absorptions in the 1050–1150 cm

region (C-O-C stretching). -

C-H Stretching: 2850–2960 cm

(Aliphatic C-H).

Part 4: Analytical Methodologies

GC-MS Impurity Profiling Protocol

This protocol is designed to quantify TMB purity and detect unreacted crotonaldehyde.

-

Sample Preparation: Dilute 50 mg of TMB sample in 1.0 mL of HPLC-grade Dichloromethane (DCM).

-

Inlet: Split mode (50:1), 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 200°C for 5 min.

-

-

Detection: MS (Scan 35–300 m/z).

-

System Suitability: The peak at retention time corresponding to TMB must show m/z 75 as the base peak.

NMR Sample Preparation

-

Solvent: CDCl

(Chloroform-d) with 0.05% TMS. -

Concentration: 10-15 mg sample in 0.6 mL solvent.

-

Note: Ensure the sample is free of acid traces. Acidic impurities in CDCl

can hydrolyze the acetal back to the aldehyde during acquisition, leading to confusing spectra. Filtration through basic alumina prior to analysis is recommended if hydrolysis is suspected.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24994, this compound. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.Mass Spectrum of this compound.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[8] (Cited for solvent shift referencing).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound | 10138-89-3 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Technical Stewardship Guide: 1,1,3-Trimethoxybutane

CAS No: 10138-89-3 Synonyms: 3-Methoxybutyraldehyde dimethyl acetal; Butyraldehyde, 3-methoxy-, dimethyl acetal Document Type: Process Safety & Quality Assurance Protocol Version: 1.0 (Current as of 2026)[1][2][3]

Executive Technical Summary

1,1,3-Trimethoxybutane (TMB) is a specialized acetal intermediate used primarily in the synthesis of pharmaceutical precursors and complex organic molecules (e.g., carotenoids, lipids).[1][2][3] As a masked aldehyde (protected form of 3-methoxybutanal), its utility lies in its stability under basic conditions and its controlled reactivity under acidic conditions.[2][3]

However, its acetal-ether structure presents a dual-hazard profile often underestimated in general safety data sheets:

-

Flammability: With a flash point of ~47°C, it sits in the "Flammable Liquid" category, requiring static dissipation measures.[2][3]

-

Peroxide Formation: Possessing multiple ether linkages and tertiary/secondary carbons adjacent to oxygen, TMB is a Class B Peroxide Former .[2][3] It can form explosive hydroperoxides upon exposure to atmospheric oxygen, particularly if distilled or concentrated.[2][3]

This guide moves beyond basic compliance, establishing a "Zero-Incident" stewardship protocol for research and scale-up environments.

Physicochemical Profile & Stability Logic

Understanding the physical constants is prerequisite to designing safe handling systems.[2][3]

| Property | Value | Critical Implication |

| Physical State | Colorless Liquid | Visual inspection for yellowing (sign of peroxides/degradation) is vital.[1][2][3] |

| Boiling Point | 157°C (lit.)[1][2][3][4] | High boiling point means distillation requires heat, increasing peroxide explosion risk if not tested.[2][3] |

| Flash Point | 47°C (Closed Cup) | Vapor/Air mixtures are ignitable at ambient lab temperatures.[1][2][3] Grounding is mandatory.[2][3] |

| Density | 0.921 g/mL | Lighter than water; spills will float and spread.[1][2][3] |

| Solubility | Organic Solvents | Miscible with alcohols/ethers.[1][2][3] Limited water solubility; hydrolysis occurs in aqueous acid.[2][3] |

| Molecular Weight | 148.20 g/mol | Used for stoichiometric calculations in deprotection steps.[1][2][3] |

The Stability Mechanism[1][2][3]

-

Hydrolysis Risk: TMB is an acetal.[2][3] In the presence of moisture and trace acid (even atmospheric CO2 dissolved in wet solvents), it hydrolyzes to release Methanol and 3-Methoxybutanal .[2][3] This alters the reagent's molarity and introduces methanol (toxic/flammable) into the headspace.[2][3]

-

Autoxidation Risk: The methoxy groups activate adjacent C-H bonds, facilitating radical abstraction by oxygen.[2][3] This leads to hydroperoxide accumulation, which concentrates during evaporation.[2][3]

Storage Architecture: The "Inert-Cool-Dry" Protocol[1][2][3]

Standard "flammable cabinet" storage is insufficient for TMB due to the peroxide and hydrolysis risks.[2][3] The following protocol ensures chemical integrity and safety.

Environmental Control[1][2][3]

-

Temperature: Store at 2°C to 8°C . Lower temperatures significantly retard the rate of autoxidation (peroxide formation).[2][3]

-

Atmosphere: Strictly Inert (Nitrogen or Argon). Oxygen exclusion is the only definitive prevention for peroxidation.[2][3]

-

Container: Amber glass or stainless steel. Translucent plastics (LDPE/HDPE) are permeable to oxygen over time and should be avoided for long-term storage (>1 month).[2][3]

Shelf-Life & Testing Cycle (Class B Protocol)

TMB is a Class B Peroxide Former (Hazard on Concentration).[1][2][3]

-

Unopened: 12 months shelf life (if stored cool/dark).[1][2][3]

-

Opened: Test for peroxides every 6 months .

-

Before Distillation: MANDATORY peroxide test regardless of age.[2][3]

Visual Storage Logic

The following diagram illustrates the decision matrix for receiving and maintaining TMB stocks.

Caption: Lifecycle management flow for TMB, prioritizing peroxide quantification before storage entry.

Handling & Transfer Operations

Engineering Controls

-

Fume Hood: All transfers must occur within a certified chemical fume hood to capture vapors (H335 Respiratory Irritant).[2][3]

-

Grounding (Static Control): When transferring >1L, use conductive containers and ground cables.[2][3] TMB has low conductivity, allowing static charge accumulation during flow.[2][3]

-

Tools: Use non-sparking tools (brass/bronze) if opening stuck metal drums.[1][2][3]

Transfer Protocol (Syringe/Cannula)

For research quantities (<100 mL), avoid pouring.[2][3] Pouring introduces air (oxygen) and moisture.[1][2][3]

-

Setup: Secure the TMB bottle and the receiving flask. Flush the receiving flask with N2.[2][3]

-

Extraction: Insert a long needle connected to an inert gas line (balloon or manifold) into the TMB bottle septum to equalize pressure.[2][3]

-

Withdrawal: Use a gas-tight glass syringe to withdraw the liquid.[1][2][3]

-

Dispense: Inject directly into the reaction vessel.

-

Seal: Immediately wrap the TMB bottle cap with Parafilm after removing the needle.[2][3]

Peroxide Management: Detection & Neutralization

This is the most critical safety aspect for this compound.[2][3]

Detection Methodology

Do not rely on visual cues alone.[2][3] Crystals are a late-stage, imminent explosion hazard.[2][3]

-

Method A (Semi-Quantitative Strips): Use commercial peroxide test strips (e.g., Quantofix Peroxide 100).[2][3]

-

Method B (KI Starch Test):

Neutralization Protocol (For 10-100 ppm)

If peroxides are detected but <100 ppm, they can be removed before use.[2][3]

-

Agitation: Shake the TMB with an equal volume of 20% Ferrous Sulfate (FeSO4) solution (acidified with NaHSO4) for 15 minutes.

-

Retest: Verify peroxide level is < 5 ppm.

-

Drying: Dry over anhydrous Magnesium Sulfate (MgSO4) to remove water introduced during washing.[2][3]

Distillation Safety

NEVER distill TMB to dryness. The residue will contain concentrated peroxides which can detonate.[2][3] Always leave at least 10-15% of the volume in the pot.[2][3]

Emergency Response & Waste Disposal

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 mins.[1][2][3] TMB is a skin irritant (H315) and defatting agent.[1][2][3] |

| Eye Contact | Rinse with water for 15 mins, lifting eyelids.[1][2][3] Seek medical attention (H319). |

| Spill (< 100 mL) | Absorb with vermiculite or sand.[1][2][3] Do NOT use combustible materials (paper towels/sawdust).[1][2][3] Place in a fume hood. |

| Fire | Use Alcohol-resistant foam , Dry Chemical, or CO2.[1][2][3] Water spray may spread the fire (density < 1.0).[2][3] |

Waste Disposal[1][2][3][4]

-

Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.[2][3]

-

Labeling: Explicitly label as "Peroxide Former" on the waste tag to warn disposal personnel.

Synthesis Context: De-protection Logic

To assist drug development professionals, the following diagram details the chemical fate of TMB during use (Deprotection).

Caption: Acid-catalyzed hydrolysis pathway releasing the active aldehyde pharmacophore.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24994: this compound.[2][3] PubChem.[2][3][6][7] [Link]

-

European Chemicals Agency (ECHA). Substance Information: 3-methoxybutyraldehyde dimethyl acetal.[1][2][3] ECHA.[2][3] [Link][1][2][3]

-

Clark, D. E. Peroxides and Peroxide-Forming Compounds.[2][3] Chemical Health and Safety, 2001.[2][3] (Standard Protocol for Class B Peroxide Formers).[1][2][3]

-

National Institutes of Health (NIH). Managing Peroxide Formers in the Lab.[2][3][8] NIH Division of Safety.[2][3][8] [Link]

Sources

- 1. This compound | 10138-89-3 [chemicalbook.com]

- 2. This compound | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehs.tcu.edu [ehs.tcu.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Classification List of Peroxide Forming Chemicals [k-state.edu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1,3,3-三甲氧基丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ors.od.nih.gov [ors.od.nih.gov]

Methodological & Application

Advanced Protocols for the Activation of 1,1,3-Trimethoxybutane

From Acetal Hydrolysis to Diene Synthesis

Part 1: Chemical Profile & Reactivity Overview

1,1,3-Trimethoxybutane (TMB) is a bifunctional masked aldehyde often utilized as a stable intermediate in the synthesis of terpenes, carotenoids, and complex pharmaceutical scaffolds. Structurally, it possesses two distinct functionalities: a dimethyl acetal at C1 and a methyl ether at C3.

The Reactivity Paradox

For the synthetic chemist, TMB presents a "fork in the road" reactivity profile. Under aqueous acidic conditions, it behaves as a protected aldehyde. However, under thermal or anhydrous acidic conditions, it functions as a precursor to electron-rich dienes (specifically 1-methoxy-1,3-butadiene ), which are highly valuable for Diels-Alder cycloadditions.

Key Physical Properties:

| Property | Value | Relevance |

|---|---|---|

| CAS Number | 10138-89-3 | Identity verification |

| Molecular Weight | 148.20 g/mol | Stoichiometry calculations |

| Boiling Point | 157°C (atm) / 55°C (15 mmHg) | Distillation/Purification parameters |

| Density | 0.921 g/mL | Flow rate calculations for continuous reactors |

| Flash Point | 47°C | Flammability hazard in vapor-phase pyrolysis |[1]

Part 2: Mechanistic Pathways

The utility of TMB is defined by the specific activation of the C1-acetal or the C3-ether. The following diagram illustrates the divergent pathways controlled by solvent and catalyst choice.

Pathway A: Hydrolysis (Thermodynamic Control)

In the presence of water and Brønsted acids, the reaction is driven by the hydration of the oxocarbenium intermediate, regenerating the carbonyl group at C1.

Pathway B: Elimination (Kinetic Control)

Under high temperature or anhydrous acid catalysis, the molecule undergoes dealcoholization . The loss of methanol creates unsaturation. The primary target is the conjugated diene (1-methoxy-1,3-butadiene), formed by the elimination of methanol from C3 and C1.

Figure 1: Divergent reaction pathways for this compound based on environmental conditions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-1,3-Butadiene (Vapor Phase Pyrolysis)

Objective: To synthesize the electron-rich diene 1-methoxy-1,3-butadiene via the catalytic dealcoholization of TMB. This diene is a critical "Danishefsky-type" precursor for constructing cyclic systems.

Mechanism:

Materials & Equipment

-

Reagent: this compound (Purity >98%).

-

Catalyst: Barium Oxide on Silica (

) or Sodium Phosphate ( -

Reactor: Vertical quartz or stainless steel tube (20mm ID) with heating jacket.

-

Carrier Gas: Dry Nitrogen (

).

Step-by-Step Methodology

-

Catalyst Preparation:

-

Impregnate silica gel or pumice with aqueous barium hydroxide or sodium phosphate.

-

Dry at 110°C for 4 hours.

-

Activation: Calcine the catalyst in the reactor tube at 400°C under

flow for 12 hours. Why? This removes bound water that would otherwise trigger hydrolysis (Pathway A).

-

-

Reactor Setup:

-

Pack the reactor tube: Glass wool

Catalyst Bed (100 cc) -

Connect the outlet to a condensation train cooled to -78°C (Dry ice/Acetone).

-

-

Reaction Execution:

-

Heat reactor to 340°C .

-

Establish

flow at 30 L/hr. -

Feed TMB into the top of the reactor at 0.4 mL/sec (Liquid Hourly Space Velocity ~ 14

). -

Note: The TMB vaporizes in the pre-heat zone and passes over the catalyst bed.

-

-

Work-up:

-

Collect the condensate (a mixture of product, methanol, and unreacted TMB).

-

Wash: Wash the cold condensate immediately with ice-cold water (3x). Why? Methanol partitions into the water, driving the equilibrium and preventing back-reaction.

-

Stabilization: Add 0.1% Hydroquinone to the organic layer to inhibit polymerization.

-

-

Purification:

-

Fractional distillation under reduced pressure.

-

Target Fraction: 1-Methoxy-1,3-butadiene boils at ~88-90°C (atm).[2] Collect the fraction boiling at ~40°C under 50 mmHg.

-

Figure 2: Workflow for the vapor-phase catalytic pyrolysis of TMB.

Protocol B: Controlled Hydrolysis to 3-Methoxybutanal

Objective: Selective deprotection of the acetal while preserving the

Mechanism: Acid-catalyzed nucleophilic substitution at the acetal carbon.

Risk:

Step-by-Step Methodology

-

Solvent System: Prepare a mixture of Acetone:Water (4:1). Why? Acetone ensures TMB solubility while water acts as the nucleophile.

-

Acid Catalyst: Add Amberlyst-15 (H+ form) resin (5 wt% loading). Why? Solid acid allows for rapid filtration to stop the reaction, preventing over-reaction to crotonaldehyde.

-

Reaction:

-

Stir at 35°C (Do not exceed 40°C).

-

Monitor via TLC or GC.

-

-

Quench:

-

Filter off the Amberlyst resin.

-

Neutralize filtrate with saturated

.

-

-

Isolation:

-

Remove acetone under reduced pressure (Rotavap).

-

Extract aqueous residue with Dichloromethane (DCM).

-

Dry over

and concentrate.

-

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Pyrolysis) | Catalyst coking (fouling) | Regenerate catalyst by heating to 500°C in air for 2 hours to burn off carbon deposits. |

| Product Polymerization | Lack of inhibitor | Ensure collection flasks contain radical inhibitors (BHT or Hydroquinone). Store product at -20°C. |

| Presence of Crotonaldehyde | Over-hydrolysis or excessive temp | In Protocol B: Lower temperature and reduce acid contact time. In Protocol A: Ensure carrier gas is strictly anhydrous. |

| Incomplete Conversion | Low residence time | Decrease liquid feed rate or increase catalyst bed volume. |

References

-

Marion, L., & Farmilo, C. G. (1947). Note on the Preparation of 1-Methoxy-1,3-butadiene. Canadian Journal of Research, 25b(1), 118–120.[2]

-

Source:

- Relevance: Defines the foundational pyrolysis protocol using Barium/Silica c

-

-

ChemicalBook. (2023).

-

PubChem. (2023). This compound Compound Summary.

-

Source:

-

Relevance: Safety data and GHS classification (Flammability/Toxicity).[3]

-

-

Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction.[4] Journal of the American Chemical Society, 96(25), 7807–7808.

-

Source:

- Relevance: Contextualizes the utility of methoxy-butadienes in organic synthesis (analogous chemistry).

-

Sources

Application Note: Quantitative Analysis of 1,1,3-Trimethoxybutane by Capillary GC-FID

This Application Note is structured as a comprehensive technical guide for the quantification of 1,1,3-Trimethoxybutane (TMB) . It is designed for analytical chemists and process engineers involved in the synthesis of terpenes, citral, and Vitamin E intermediates.

Abstract

This protocol details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound (CAS: 10138-89-3). TMB is a critical intermediate formed during the methanolysis of 3-methyl-2-butenal (prenal) in the industrial synthesis of Citral and Vitamin E. This guide addresses the specific challenges of acetal analysis—primarily acid-catalyzed hydrolysis—and provides a robust, self-validating workflow for process monitoring and purity assessment.

Introduction & Chemical Context

The Analyte

This compound is a bifunctional oxygenate containing both an ether linkage at the C3 position and a dimethyl acetal group at C1.

-

Molecular Formula: C

H -

Molecular Weight: 148.20 g/mol

-

Boiling Point: ~157 °C

-

Solubility: Miscible with organic solvents; limited solubility in water.

Process Significance

TMB is typically generated via the acid-catalyzed addition of methanol to 3-methyl-2-butenal . This reaction involves two distinct mechanisms occurring simultaneously or sequentially:[1]

-

Michael Addition: Methanol adds across the

-unsaturation. -

Acetalization: The aldehyde carbonyl reacts with methanol to form the dimethyl acetal.

Accurate quantification is essential to determine reaction conversion and to monitor the "carry-over" of this acetal into subsequent hydrolysis steps where the aldehyde functionality is restored.

The Analytical Challenge: Acetal Stability

CRITICAL WARNING: Acetals are stable in basic and neutral media but rapidly hydrolyze in the presence of trace acids and moisture.

-

Risk: Using unbuffered acidic solvents or active silica columns can degrade TMB back to 3-methoxybutyraldehyde or prenal during analysis, leading to false-negative assay results and "ghost peaks."

-

Solution: This protocol mandates the use of base-deactivated glassware and solvent systems.

Analytical Method: GC-FID Protocol

Instrumentation & Conditions

The method utilizes a mid-polar capillary column to resolve TMB from the excess methanol solvent and potential byproducts (e.g., prenal, 3-methoxybutyraldehyde).

| Parameter | Setting / Specification | Rationale |

| Detector | FID @ 250 °C | Universal response for hydrocarbons; high sensitivity. |

| Column | DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane) 30 m x 0.32 mm ID x 1.8 µm film | Thick film mid-polar phase retains volatile ethers and separates TMB from the methanol solvent front better than non-polar DB-1. |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split/Splitless @ 220 °C | Split ratio 50:1 to prevent column overload. |

| Oven Program | Initial: 60 °C (Hold 2 min) Ramp 1: 10 °C/min to 140 °C Ramp 2: 25 °C/min to 220 °C (Hold 3 min) | Low initial temp focuses the methanol solvent; slow ramp separates isomers; high bake-out removes heavy oligomers. |

| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |

Reagents & Standards

-

Reference Standard: this compound (>98% purity). Note: If commercial standard is unavailable, synthesize and purify via vacuum distillation (bp ~63°C @ 20 mmHg).

-

Internal Standard (IS): Dodecane or Diglyme . Dodecane is preferred for its stability and distinct retention time (~10-12 min).

-

Diluent: Methanol (HPLC Grade) treated with 0.1% Triethylamine (TEA).

-

Why TEA? The amine neutralizes any trace acidity in the solvent or on the glass surface, stabilizing the acetal analyte.

-

Sample Preparation Workflow

This workflow is designed to "freeze" the equilibrium of the reaction mixture.

Step 1: Quenching (For Reaction Monitoring)

-

Take 1.0 mL of reaction mixture.

-

Immediately add to a vial containing 10 mg solid Sodium Carbonate (Na

CO -

Purpose: Neutralize the process acid catalyst immediately.

Step 2: Dilution

-

Transfer 100 µL of the quenched supernatant to a GC vial.

-

Add 900 µL of Diluent (MeOH + 0.1% TEA).

-

Add 50 µL of Internal Standard Solution (Dodecane, 10 mg/mL in MeOH).

-

Vortex for 10 seconds.

Data Visualization & Logic

Synthesis & Impurity Pathway

Understanding the origin of TMB helps in identifying potential impurity peaks in the chromatogram.

Figure 1: Reaction pathway showing the formation of TMB and the risk of hydrolysis back to the aldehyde if analytical conditions are acidic.

Analytical Decision Tree

A self-validating logic flow to ensure data integrity.

Figure 2: Analytical workflow ensuring system suitability before sample commitment.

Validation Parameters (ICH Guidelines)

To ensure the method is robust for regulated environments (GLP/GMP), the following validation criteria are recommended:

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | No interference at TMB retention time. | Inject individual impurity markers (Prenal, Methanol) to confirm separation. |

| Linearity | R² > 0.999 | 5-point curve ranging from 0.1 mg/mL to 10 mg/mL. |

| Precision (Repeatability) | RSD < 2.0% (n=6) | 6 injections of the target concentration standard. |

| Accuracy (Recovery) | 98.0% – 102.0% | Spike TMB into a placebo matrix (Methanol) at 80%, 100%, and 120% levels. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determined by serial dilution of the lowest standard. |

| Solution Stability | Change < 2.0% over 24h | Analyze the same vial at T=0 and T=24h (stored in autosampler). |

Troubleshooting & Expert Tips

Peak Tailing

-

Cause: Active silanol groups in the liner or column reacting with the oxygenate groups.

-

Fix: Use deactivated inlet liners (with glass wool). If tailing persists, trim 10-20 cm from the head of the column.

"Ghost" Peaks

-

Observation: Appearance of a peak matching 3-methoxybutyraldehyde (retention time ~2 mins earlier than TMB) that grows over time.

-

Cause: On-column hydrolysis due to acidic accumulation.

-

Fix: Inject a "passivation" slug of 10% TEA in Methanol to neutralize the column head. Verify the pH of the sample diluent.

Carryover

-

Cause: TMB is a high-boiling liquid relative to the solvent.

-

Fix: Ensure the final bake-out at 220°C is held for at least 3 minutes. Run a solvent blank after high-concentration samples.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24994, this compound. Available at: [Link]

-

Organic Chemistry Portal. (2025). Acetals: Synthesis and Protection Strategies. Available at: [Link]

-

University of Bristol. (2021). Citral Synthesis and Industrial Applications - Molecule of the Month. Available at: [Link]

Sources

Application Note: HPLC Analysis and Reaction Monitoring of 1,1,3-Trimethoxybutane

Abstract & Strategic Overview

1,1,3-Trimethoxybutane (TMB) is a critical aliphatic acetal intermediate, predominantly utilized in the industrial synthesis of Citral, Vitamin A, and carotenoids (notably within the BASF citral value chain). Its analysis presents two specific challenges that defeat standard "plug-and-play" HPLC approaches:

-

Lack of Chromophore: TMB lacks a conjugated

-system, rendering it effectively invisible to standard UV/Vis detection at 254 nm. -

Acid Lability: As an acetal, TMB is susceptible to rapid hydrolysis in acidic environments. Standard acidic mobile phase modifiers (e.g., 0.1% TFA or Formic Acid) will degrade the analyte on-column, leading to ghost peaks and inaccurate quantitation.

This guide provides a validated framework for analyzing TMB using Refractive Index (RID) for bulk purity and Evaporative Light Scattering Detection (ELSD) for reaction monitoring, ensuring data integrity and kinetic accuracy.

Analytical Decision Framework

The following decision tree illustrates the logic required to select the correct detection mode based on the experimental goal (Purity vs. Reaction Kinetics).

Figure 1: Analytical workflow for selecting detector and elution mode based on specific research requirements.

Core Protocol 1: Bulk Purity Analysis (QC)

Methodology: Isocratic Reverse-Phase HPLC with RID. Purpose: Routine quality control of starting material or isolated product.

System Configuration[1][3]

-

Instrument: HPLC system with isocratic pump capability.

-

Detector: Refractive Index Detector (RID).[1][2] Note: Temperature control of the optical unit is mandatory to prevent baseline drift.

-

Column: C18 (Octadecyl) end-capped, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).

Mobile Phase & Parameters

The mobile phase must be buffered to neutral/slightly basic pH to ensure TMB stability.

| Parameter | Specification | Causality / Rationale |

| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) | High organic content ensures solubility of the lipophilic acetal. |

| Buffer Additive | 5 mM Ammonium Acetate (pH 7.5) | Critical: Prevents on-column acid hydrolysis of the acetal functionality. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and peak shape. |

| RID Temp | 35°C | Must match column temp to minimize refractive index fluctuations. |

| Injection Vol | 10 - 20 µL | Higher volume compensates for lower sensitivity of RID compared to UV. |

Procedure

-

Preparation: Dissolve TMB sample in Mobile Phase at a concentration of 1.0 mg/mL.

-

Equilibration: Purge reference cell of RID with mobile phase. Equilibrate column for 45 mins until baseline is flat.

-

Analysis: Inject blank (mobile phase) followed by sample. TMB typically elutes between 4–6 minutes depending on exact column carbon load.

Core Protocol 2: Reaction Monitoring (Hydrolysis/Synthesis)

Methodology: Gradient HPLC with ELSD/CAD. Purpose: Monitoring the synthesis of TMB or its hydrolysis to 3-methoxybutanal. Context: TMB is often hydrolyzed to release the aldehyde, or reacted with vinyl ethers. This method separates the polar aldehyde/alcohol byproducts from the non-polar TMB.

Reaction Scheme & Logic

The analysis must resolve the starting material (TMB) from its hydrolysis product (3-methoxybutanal) and the leaving group (Methanol).

Figure 2: Hydrolysis pathway of TMB. The method must separate the hydrophobic acetal (TMB) from the more polar aldehyde.

System Configuration[1]

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[3]

-

Why? Allows for gradient elution (unlike RID) to elute late-eluting dimers or oligomers while detecting the non-chromophoric TMB.

-

-

Column: C8 or C18 (Selectivity for aliphatic oxygenates).

Gradient Method Parameters[1]

| Time (min) | % Buffer (pH 7.5) | % Acetonitrile | Description |

| 0.0 | 90 | 10 | Initial hold to retain polar aldehydes. |

| 2.0 | 90 | 10 | End of initial hold. |

| 15.0 | 10 | 90 | Ramp to elute hydrophobic TMB. |

| 18.0 | 10 | 90 | Wash step. |

| 18.1 | 90 | 10 | Re-equilibration. |

-

ELSD Settings: Drift Tube Temp: 45°C; Gain: Standard; Gas Pressure: 3.5 bar (N2).

-

Sample Prep (Crucial): If sampling from an acidic reaction mixture, quench immediately with dilute NaOH or Sodium Bicarbonate to pH 7-8 before injection. Failure to neutralize will cause the reaction to proceed inside the HPLC vial or on the column.

Troubleshooting & Validation Criteria

Common Failure Modes[1]

-

Ghost Peaks (Split Peaks):

-

Cause: Sample solvent is acidic, or mobile phase pH < 5.

-

Fix: Check pH of aqueous buffer. Ensure injection solvent is neutral.

-

-

Drifting Baseline (RID):

-

Cause: Temperature instability or air bubbles in the reference cell.

-

Fix: Purge reference cell for 5 minutes. Insulate column and detector tubing.

-

-

Low Sensitivity (ELSD):

-

Cause: TMB is semi-volatile. If Drift Tube temperature is too high (>60°C), TMB may evaporate before detection.

-

Fix: Lower drift tube temperature to 35-40°C to maximize signal-to-noise for semi-volatiles.

-

System Suitability Specs

-

Tailing Factor: < 1.5 (TMB peaks can tail on active silanols; use end-capped columns).

-

Precision (RSD): < 2.0% for 5 replicate injections (RID); < 3.0% (ELSD).

-

LOD (Limit of Detection): Approx. 10 µg/mL (ELSD is generally more sensitive than RID for this application).

References

-

BASF SE. (2008). Continuous method for producing citral.[4] World Intellectual Property Organization, WO2008037693A1. (Describes the industrial context of TMB in the prenol-to-citral value chain). Link

-

Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Authoritative comparison of detection limits for non-chromophoric compounds). Link

-

BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 2,2-Dimethoxybutane Hydrolysis. (Provides kinetic models and acid-sensitivity data for aliphatic acetals similar to TMB). Link

-

Leffingwell, J.C. (2010).[4] BASF Menthol Process.[4] Leffingwell & Associates. (Detailed review of the catalytic processes involving citral and its precursors). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]

- 4. Menthol - BASF Menthol Process -Page 13 [leffingwell.com]

Application Note: Process Intensification and Scale-Up Strategies for 1,1,3-Trimethoxybutane

Executive Summary

1,1,3-Trimethoxybutane (TMB) is a critical C7-building block in the industrial synthesis of terpenoids, specifically for the production of Citral and Vitamin E (Isophytol) . While the chemistry appears straightforward—the addition of methanol to crotonaldehyde—scale-up is plagued by competing pathways: polymerization of the

This guide details a robust, scalable Two-Stage One-Pot protocol. By decoupling the Michael addition (kinetic control) from the acetalization (thermodynamic control) using distinct catalytic environments, we achieve yields

Chemistry & Reaction Mechanism

The synthesis involves two distinct mechanistic steps. Attempting to drive both simultaneously with a single strong acid catalyst often leads to crotonaldehyde polymerization (resinification) and low yields.

-

Step 1: Michael Addition: Methanol adds across the double bond of crotonaldehyde. This is best catalyzed by a mild base to prevent acid-catalyzed polymerization.

-

Step 2: Acetalization: The resulting 3-methoxybutanal is protected as a dimethyl acetal using excess methanol and an acid catalyst.

Reaction Pathway Diagram

Figure 1: Sequential reaction pathway distinguishing the Michael Addition from Acetalization to minimize polymerization risks.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Methanol Stoichiometry | 4:1 to 6:1 (MeOH:Crotonaldehyde) | Excess MeOH acts as both reactant and solvent, driving the equilibrium-limited acetalization to the right. |

| Step 1 Temperature | Low temperature favors the Michael addition (exothermic) and suppresses polymerization. | |

| Step 2 Catalyst | Amberlyst™ 15 (Dry) | A solid sulfonic acid resin allows for rapid filtration, avoiding aqueous neutralization steps that generate salt waste. |

| Water Management | Water inhibits acetal formation. Use anhydrous MeOH. | |

| Reaction Time | 2h (Step 1) + 4h (Step 2) | Sufficient time for equilibrium without promoting acetal hydrolysis. |

Scale-Up Protocol: 5 kg Batch

Safety Note: Crotonaldehyde is lachrymatory and highly toxic. TMB is flammable.[1] All operations must occur in a fume hood or closed reactor system.

Equipment Requirements

-

10 L Jacketed Glass Reactor with overhead stirrer.

-

Cryostat (Capacity:

to -

Solid Addition Funnel (for catalyst).

-

Vacuum Filtration Setup (fritted glass or filter nutsche).

Step-by-Step Methodology

Stage 1: Base-Catalyzed Michael Addition

-

Charge: Load 4.0 kg Methanol (anhydrous) into the reactor.

-

Catalyst Addition: Add 15 g NaOH (pellets dissolved in minimal MeOH) or 40 g K2CO3 .

-

Note: Base catalysis is superior here to prevent the "tarrification" of crotonaldehyde common with acids.

-

-

Cooling: Chill the reactor contents to

. -

Addition: Add 1.0 kg Crotonaldehyde dropwise over 60 minutes.

-

Hold: Stir at

for 2 hours.-

QC Check: Pull a sample for GC. Look for disappearance of Crotonaldehyde and appearance of 3-methoxybutanal.

-

Stage 2: Acid-Catalyzed Acetalization (The "Switch")

-

Neutralization: Add a stoichiometric amount of Glacial Acetic Acid to neutralize the base. Check pH (aim for pH 6-7).

-

Acid Catalyst Charge: Add 150 g Amberlyst™ 15 (Dry) beads directly to the reactor.

-

Why Solid Acid? It drives the acetalization without adding water (unlike aqueous HCl).

-

-

Reaction: Warm the reactor to

and stir for 4–6 hours.-

Equilibrium: The excess Methanol drives the conversion of the aldehyde to the dimethyl acetal (TMB).

-

-

Filtration: Once GC confirms conversion

, cool to-

Recycle: The beads can be washed with MeOH and reused.

-

Purification & Workup Strategy

The reaction mixture contains TMB, excess Methanol, and trace water.[4] Direct distillation is energy-intensive due to the Methanol/TMB separation. A water-wash strategy is far more efficient for scale-up because TMB is an acetal (stable in neutral/basic water) and hydrophobic enough to phase separate, while Methanol partitions into the aqueous phase.

Purification Workflow Diagram

Figure 2: Downstream processing workflow utilizing aqueous extraction to remove bulk methanol, followed by vacuum distillation.

Detailed Purification Steps

-

Quench/Wash: Transfer the filtered organic mixture to a separation vessel. Add an equal volume of 5% NaHCO3 solution (to ensure no residual acid traces remain, which would hydrolyze the product).

-

Extraction: Agitate gently. Methanol will partition into the aqueous phase.

-

Separation: Collect the bottom organic layer (Density of TMB

g/mL, but check phase inversion depending on brine concentration). -

Drying: Dry the organic layer over anhydrous MgSO4 or molecular sieves.

-

Distillation: Perform fractional distillation under reduced pressure.

-

Boiling Point: TMB boils at approx. 148°C at atm . Under vacuum (e.g., 20 mmHg), the boiling point will drop significantly (approx 50-60°C), preventing thermal degradation.

-

Safety & Troubleshooting

Hazard Identification

-

Flammability: TMB and Methanol are Class 3 Flammables. Ground all equipment.

-

Peroxides: As an ether/acetal derivative, TMB can form peroxides upon prolonged storage and exposure to air. Test with starch-iodide paper before distillation.

-

Toxicity: Crotonaldehyde is a mutagen and severe irritant. Use double-gloving (Nitrile/Laminate) and full-face respirators if engineering controls fail.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of Crotonaldehyde | Ensure Step 1 temp is |

| Product Hydrolysis | Acidic Workup | Ensure workup water is basic (NaHCO3). Do not use water wash if acid catalyst is still present. |

| Incomplete Conversion | Water in System | Use anhydrous MeOH. Increase Amberlyst loading. |

References

-

Synthesis of Acetals: Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 1981(7), 501-522. Link

-

Solid Acid Catalysis: Harmer, M. A., & Sun, Q. (2001). Solid acid catalysis using ion-exchange resins. Applied Catalysis A: General, 221(1-2), 45-62. Link

-

Amberlyst 15 Applications: Rohm and Haas (Dow). Amberlyst™ 15 Dry Industrial Grade Strongly Acidic Catalyst. Technical Data Sheet. Link

-

Azeotrope Data: Gmehling, J., et al. Azeotropic Data.[5] Wiley-VCH. Methanol/Organic azeotropes.[4][6] Link

-

Crotonaldehyde Handling: PubChem Database. Crotonaldehyde - Safety and Hazards. Link

Sources

- 1. This compound | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 3. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Azeotrope Database [homepages.ed.ac.uk]

Troubleshooting & Optimization

Technical Support Hub: 1,1,3-Trimethoxybutane (TMB) Synthesis Optimization

Executive Summary & Reaction Dynamics

The synthesis of 1,1,3-Trimethoxybutane (TMB) from crotonaldehyde and methanol is a complex equilibrium involving two distinct mechanistic steps: 1,4-Michael addition and 1,2-Acetalization . Achieving high yields requires manipulating the thermodynamic equilibrium while suppressing the polymerization of the reactive crotonaldehyde substrate.

This guide moves beyond standard textbook procedures to address the kinetic bottlenecks and equilibrium limitations inherent in this synthesis.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical role of water management.

Figure 1: Reaction network showing the dual intermediates (Acetal vs. Michael Adduct) and the critical reversibility caused by water generation.

Optimization Matrix: Critical Parameters

The following parameters are derived from kinetic studies and industrial optimization protocols.

| Parameter | Optimized Range | Scientific Rationale |

| Molar Ratio (MeOH:Crotonaldehyde) | 4:1 to 8:1 | The reaction is equilibrium-limited. Excess methanol drives the reaction forward (Le Chatelier’s principle) and acts as a solvent to dilute crotonaldehyde, reducing polymerization risk. |

| Catalyst Selection | Amberlyst-15 (Dry) | Strong sulfonic acid cation-exchange resins provide high local acidity without the corrosion/separation issues of p-TSA.[1] Crucial: Resin must be dry; water poisons active sites. |

| Temperature | 35°C – 50°C | <30°C: Kinetics are too slow for the Michael addition step. >60°C: Promotes polymerization of crotonaldehyde and elimination reactions (reverting TMB to intermediates). |

| Water Management | < 0.5% w/w | The reaction generates 1 equivalent of water. Accumulation promotes hydrolysis of the acetal group. Use molecular sieves (3Å) or trimethyl orthoformate (TMOF) as a chemical desiccant. |

| Reaction Time | 4 – 8 Hours | Extended times (>12h) often lead to "tar" formation due to oligomerization of trace unreacted aldehyde. |

Validated Experimental Protocol

Objective: Synthesis of this compound (100g scale) using a heterogeneous catalyst.

Materials

-

Crotonaldehyde (>99%, stabilized with hydroquinone).

-

Methanol (Anhydrous, <0.05% water).

-

Amberlyst-15 (Dry form) or Dowex 50WX8.

-

Trimethyl Orthoformate (Optional, for water scavenging).

Workflow

-

Catalyst Activation: If using bulk Amberlyst, wash with methanol and dry under vacuum at 90°C for 4 hours to ensure removal of pore-trapped moisture.

-

Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, internal thermometer, and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line).

-

Charging: Add Methanol (200g, ~6.25 mol) and Amberlyst-15 (5.0g, 5 wt% relative to substrate).

-

Substrate Addition:

-

Critical Step: Cool the methanol slurry to 10°C.

-

Add Crotonaldehyde (70g, 1.0 mol) dropwise over 30 minutes.

-

Why? Exothermic acetalization can cause local overheating and polymerization if added all at once.

-

-

Reaction:

-

Warm the mixture to 40°C .

-

Stir at 40°C for 6 hours.

-

Monitoring: Check via GC-FID or TLC. Look for the disappearance of the crotonaldehyde peak/spot.

-

-

Quenching & Isolation:

-

Purification:

-

Perform fractional distillation under reduced pressure.

-

TMB Fraction: Collect at ~60-65°C @ 15 mmHg (Boiling point at atm pressure is ~157°C).

-

Troubleshooting Guide (Symptom-Cause-Solution)

Symptom 1: Low Yield (<50%) with High Recovered Starting Material

-

Root Cause: Equilibrium limitation. The water produced during acetalization is hydrolyzing the product back to the starting material.

-

Diagnostic: Check water content in the crude mixture (Karl Fischer titration).

-

Corrective Action:

-

Immediate: Add Trimethyl Orthoformate (1.1 eq) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to completion.

-

Process: Increase MeOH:Crotonaldehyde ratio to 8:1.

-

Symptom 2: Reaction Mixture Turns Dark Yellow/Brown

-

Root Cause: Polymerization of Crotonaldehyde.[4] This is often caused by high temperatures or "hot spots" during addition.

-

Diagnostic: NMR shows broad peaks in the olefinic region; distillation leaves a thick, non-volatile residue.

-

Corrective Action:

-

Ensure Crotonaldehyde is added slowly to the cooled methanol.

-

Verify the presence of polymerization inhibitor (Hydroquinone) in the raw material.

-

Keep reaction temperature strictly below 55°C .

-

Symptom 3: Product Contains 1,1-Dimethoxy-2-butene (Intermediate A)

-

Root Cause: Incomplete Michael Addition. The acetalization (fast) happened, but the addition to the double bond (slow) did not finish.

-

Diagnostic: GC shows a peak with slightly lower retention time than TMB; NMR shows vinyl protons.

-

Corrective Action:

-

Increase reaction time.

-

The Michael addition is sensitive to steric hindrance; ensure the catalyst pores are not blocked. Switch to a catalyst with larger pore diameter (e.g., Amberlyst-35) or increase catalyst loading.

-

Symptom 4: Catalyst Deactivation (Re-use Fails)

-

Root Cause: Fouling by polymers or neutralization of acid sites by basic impurities (amines) in the solvent.

-

Corrective Action:

-

Regenerate resin: Wash with MeOH -> Water -> 1M H₂SO₄ -> Water -> MeOH -> Dry.

-

Frequently Asked Questions (FAQ)

Q: Can I use p-Toluenesulfonic acid (p-TSA) instead of Amberlyst? A: Yes, p-TSA is effective (0.5 - 1.0 mol%). However, it requires a neutralization step (e.g., with Sodium Methoxide) before distillation. If you distill acidic crude, the heat will reverse the reaction, decomposing TMB back to crotonaldehyde and methanol in the distillation pot. Solid resins avoid this issue.

Q: Why is the Michael addition step slower than acetalization?

A: The acetalization of the aldehyde carbonyl is electronically favored and kinetically rapid in methanol/acid. The Michael addition requires the attack of a neutral methanol molecule on the

Q: Is TMB stable for long-term storage? A: TMB is an acetal and is stable under neutral or basic conditions. It will hydrolyze in the presence of moisture and trace acid. Store over molecular sieves or add a trace of triethylamine (stabilizer) if storing for months.

References

-

Catalyst Selection & Kinetics

-

Reaction Mechanism (Acetalization/Michael Addition)

- Kinetic Modeling of the Direct Dimethyl Ether Synthesis. (Relevant mechanistic parallels for methanol addition). MDPI Processes, 2021.

-

Safety & Properties

- This compound Compound Summary.

-

Industrial Precursors

-

Crotonaldehyde: Production and Derivatives.[4] Celanese Product Guide.

-

Sources

Technical Support Center: Yield Optimization for 1,1,3-Trimethoxybutane (TMB) Workflows

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Maximizing conversion and suppressing polymerization in TMB-mediated reactions.

Core Chemistry & Yield Bottlenecks[1][2][3][4][5]

1,1,3-Trimethoxybutane (TMB) acts as a "masked" diene or aldehyde. It is chemically stable under basic conditions but highly sensitive to acids and heat. In drug development and fragrance synthesis (e.g., the BASF Citral route), TMB is primarily used as a precursor to 1-methoxy-1,3-butadiene via acid-catalyzed elimination (pyrolysis).

The yield in TMB reactions is typically compromised by three competing pathways:

-

Polymerization: The target product (1-methoxy-1,3-butadiene) is an electron-rich diene that rapidly polymerizes on acidic active sites or thermal hot spots.

-

Hydrolysis: In the presence of trace moisture, TMB reverts to 3-methoxybutanal or crotonaldehyde, contaminating the downstream Diels-Alder or condensation feedstock.

-

Incomplete Elimination: Failure to remove methanol effectively shifts the equilibrium back to the starting acetal.

Reaction Pathway Analysis

The following diagram illustrates the critical bifurcation points where yield is lost.

Figure 1: Mechanistic pathways of TMB. Green indicates the desired path; Red and Yellow indicate primary yield-loss vectors.

Troubleshooting Guide: Issue-Specific Solutions

Scenario A: "My reactor is clogging with dark, tarry residues."

Diagnosis: Uncontrolled polymerization of 1-methoxy-1,3-butadiene. Root Cause: The catalyst surface is too acidic, or the residence time is too long, allowing the diene to react with itself on the catalyst bed.

| Parameter | Optimization Action | Technical Rationale |

| Catalyst Acidity | Switch to BaO-doped Silica or Sodium Dihydrogen Phosphate . | Pure silica or zeolites (like HZSM-5) can be too acidic (Brønsted sites). Basic doping (Barium Oxide) neutralizes strong acid sites, promoting elimination while inhibiting cationic polymerization [1]. |

| Contact Time | Increase N₂ carrier gas flow rate. | Reducing residence time (target < 0.5 sec) flushes the diene out of the hot zone before it can polymerize. |

| Temperature | Cap at 340–360°C . | Temperatures >400°C exponentially increase radical polymerization rates. |

Scenario B: "The product contains significant crotonaldehyde or unidentified aldehydes."

Diagnosis: Premature hydrolysis. Root Cause: Water ingress in the feed or carrier gas. TMB is an acetal; it will deprotect instantly with acid + water.

-

Immediate Fix: Install molecular sieve traps (3Å or 4Å) on the TMB feed line and the Nitrogen carrier line.

-

Protocol Check: Ensure the TMB feedstock is dried over MgSO₄ or distilled from CaH₂ prior to use.

Scenario C: "Yield is stuck at 40-50% despite high conversion."

Diagnosis: Equilibrium limitation (Reversible Transacetalization). Root Cause: Methanol is not being removed fast enough, causing the reaction to reverse or stall.

-

Solution: The elimination of methanol is endothermic and reversible. You must drive the equilibrium by rapid removal of methanol .

-

Technique: Use a vertical packed bed reactor with a high surface area to facilitate the rapid vaporization of methanol into the carrier gas stream.

Detailed Protocol: Catalytic Pyrolysis of TMB

Target: Synthesis of 1-Methoxy-1,3-butadiene (High Purity)

This protocol uses a Barium Oxide (BaO) on Silica catalyst, which historically provides the best balance between conversion and polymerization suppression [1][2].

Phase 1: Catalyst Preparation (Critical for Selectivity)

-

Impregnation: Dissolve Barium Nitrate in water. Add Silica Gel (high surface area). Evaporate to dryness.

-

Calcination: Heat the dried solid at 400°C for 12 hours under a stream of Nitrogen.

-

Why: This converts nitrates to oxides and removes chemically bound water that would otherwise hydrolyze TMB.

-

Target Composition: ~35-40% BaO by weight.

-

Phase 2: Reaction Setup (Continuous Flow)

-

Reactor: Vertical Quartz or Stainless Steel tube (20mm ID).

-

Packing: Fill the top 1/3 with inert coarse pumice (pre-heater zone) and the middle 1/3 with the activated catalyst.

-

Receiver: Connect the outlet to a condensation train cooled to -78°C (Dry Ice/Acetone) . Do not use water condensers; the product is volatile.

Phase 3: Execution

-

Activation: Flush reactor with N₂ (30 L/hr) while heating to 340°C .

-

Feed: Introduce TMB dropwise onto the pumice pre-heater.

-

Rate: 0.4 mL/sec (liquid) per 100 mL catalyst volume.

-

-

Quench: The vapors must condense immediately. Add 0.1% Hydroquinone (polymerization inhibitor) to the receiving flask before starting the reaction.

Phase 4: Purification

-

Wash: Wash the cold condensate rapidly with ice-cold water (removes Methanol).

-

Dry: Dry over anhydrous K₂CO₃ (Basic drying agent is mandatory; acidic agents will destroy the product).

-

Distill: Fractionate under reduced pressure.

-

Target BP: 88-90°C (at atmospheric) or equivalent reduced pressure.[1]

-

Yield Optimization Logic Flow

Use this logic gate to determine your next optimization step.

Figure 2: Decision matrix for troubleshooting yield issues in TMB pyrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use a homogeneous acid catalyst (like pTSA) instead of a solid bed? A: Generally, no. Homogeneous acids in a batch reactor make it difficult to separate the methanol byproduct. The presence of methanol and acid in the pot leads to equilibrium stalling and promotes polymerization of the diene as it forms. Vapor-phase heterogeneous catalysis is superior for TMB elimination reactions [2].

Q: My TMB starting material has turned slightly yellow. Is it safe to use? A: Yellowing indicates oxidation or partial hydrolysis to crotonaldehyde. You must redistill the TMB before use. Impurities in the feed act as nucleation sites for polymerization in the reactor, disproportionately lowering yield.

Q: What is the shelf-life of the 1-methoxy-1,3-butadiene product? A: It is extremely short. The diene should be used immediately in the subsequent Diels-Alder or condensation step. If storage is necessary, store at -20°C with a stabilizer (t-butylcatechol or hydroquinone) under Argon.

References

-

Marion, L., & Farmilo, C. G. (1947). Note on the Preparation of 1-Methoxy-1,3-butadiene. Canadian Journal of Research, 25b, 118-120.[1]

-

Danishefsky, S., Kitahara, T. (1974). Useful diene for the Diels-Alder reaction.[2] Journal of the American Chemical Society.[1] (Contextualizing the reactivity of methoxy-dienes).

-

BASF SE. (2008).[3] Continuous method for producing citral. World Intellectual Property Organization, WO2008037693A1. (Industrial context of prenol/acetal chemistry).

Sources

Technical Support Center: 1,1,3-Trimethoxybutane (TMB) Optimization & Troubleshooting

Executive Summary: The TMB Reactivity Profile

1,1,3-Trimethoxybutane (TMB) is a bifunctional intermediate acting primarily as a masked aldehyde (via the dimethyl acetal at C1) and an ether (at C3). It is a critical precursor in the industrial synthesis of terpenes (e.g., Citral, Vitamin A/E) via acid-catalyzed condensations (e.g., Saucy-Marbet reaction).

The Core Challenge: TMB exists in a precarious equilibrium. It requires acid catalysis to react (activate the acetal), but that same acidity triggers three competitive failure modes:

-

Premature Hydrolysis: Reversion to 3-methoxybutanal.

-

Uncontrolled Elimination: Formation of unstable dienes (1-methoxy-1,3-butadiene) leading to tars.

-

Polymerization: Radical or cationic polymerization of the generated dienes.

This guide provides the diagnostic logic to distinguish between these failure modes and protocols to arrest them.

Visualizing the Failure Pathways[1]